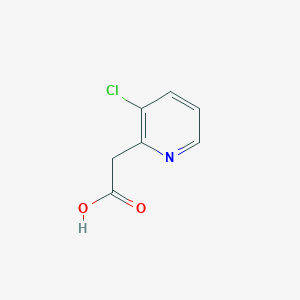

2-(3-Chloropyridin-2-YL)Acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMEUZXAQIFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632583 | |

| Record name | (3-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885167-73-7 | |

| Record name | (3-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyridin-2-yl)acetic acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropyridin-2-yl)acetic acid is a halogenated pyridine derivative with a carboxylic acid functional group. This compound and its isomers are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to known bioactive molecules and their potential as versatile building blocks for the synthesis of more complex heterocyclic systems. The presence of the chloro- and acetic acid moieties on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable scaffold for developing novel therapeutic agents. Derivatives of closely related chloropyridinyl acetic acids have shown promise in various therapeutic areas, including as anti-inflammatory, antibacterial, and antifungal agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and potential biological relevance of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, the fundamental properties can be established. Data for isomeric and related compounds are provided for comparison.

| Property | This compound | 2-(5-Chloropyridin-2-yl)acetic acid (Isomer)[1] | 2-(6-Chloropyridin-3-yl)acetic acid (Isomer)[1][2] |

| Molecular Formula | C₇H₆ClNO₂[3] | C₇H₆ClNO₂[1] | C₇H₆ClNO₂[1][2] |

| Molecular Weight | 171.58 g/mol [3] | 171.58 g/mol [1] | 171.58 g/mol [1][2] |

| CAS Number | 885167-73-7[3] | 1000522-43-9[1] | 39891-13-9[2] |

| Appearance | Solid (predicted)[4] | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available |

Note: One major supplier explicitly states that they do not collect analytical data for this compound[3].

Spectral Data Interpretation

Specific spectral data for this compound is not publicly available. However, based on its structure, the expected spectral characteristics can be inferred by comparison with related compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring and the two protons of the methylene group. The chemical shifts of the pyridine protons will be influenced by the positions of the chloro and acetic acid substituents. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the position of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the five carbons in the pyridine ring will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom.

FT-IR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The spectrum will also show C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1600-1400 cm⁻¹ region, and a C-Cl stretching vibration.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (171.58). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and other fragments of the pyridine ring.

Synthesis Methodology

Proposed Synthetic Pathway: From 2,3-Dichloropyridine

This proposed synthesis involves a three-step process:

-

Selective Lithiation and Silylation: Introduction of a trimethylsilyl (TMS) group at the 2-position.

-

Palladium-Catalyzed Cross-Coupling: Introduction of an acetate equivalent.

-

Hydrolysis: Conversion of the acetate group to the final carboxylic acid.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Trimethylsilyl-3-chloropyridine

-

To a solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 2-trimethylsilyl-3-chloropyridine.

Step 2: Synthesis of Ethyl 2-(3-chloropyridin-2-yl)acetate

-

Combine 2-trimethylsilyl-3-chloropyridine, ethyl bromoacetate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base in a reaction vessel under an inert atmosphere.

-

Add a solvent such as toluene or dioxane.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield ethyl 2-(3-chloropyridin-2-yl)acetate.

Step 3: Synthesis of this compound

-

Dissolve ethyl 2-(3-chloropyridin-2-yl)acetate in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Figure 2: Experimental workflow for the proposed synthesis.

Biological Relevance and Potential Applications

While direct biological studies on this compound are limited, the broader class of chloropyridine derivatives and related acetic acid compounds has demonstrated a range of biological activities, suggesting potential therapeutic applications for this molecule and its derivatives.

-

Anti-inflammatory Activity: Esters of chloropyridinyl compounds with nonsteroidal anti-inflammatory drugs (NSAIDs) have been investigated as potential inhibitors of the SARS-CoV-2 3CL protease, suggesting that the chloropyridine moiety can be incorporated into molecules with anti-inflammatory properties[5].

-

Antimicrobial and Antifungal Activity: The pyridine ring is a common scaffold in many antimicrobial and antifungal agents. Derivatives of this compound have shown fungicidal and antiviral activities[6].

-

Kinase Inhibition: The pyridine scaffold is a key component of many kinase inhibitors used in oncology. The potential for derivatives of this compound to act as kinase inhibitors, for example, targeting the ATR protein kinase, has been explored in the broader chemical space of pyridine-containing compounds.

The logical relationship for its potential role as a kinase inhibitor is depicted below.

Figure 3: Potential role as a kinase inhibitor scaffold.

Conclusion

This compound represents a valuable, yet under-characterized, chemical entity with significant potential for applications in drug discovery and materials science. While a comprehensive experimental dataset for its physicochemical properties is currently lacking in the public domain, this technical guide provides a foundational understanding of its expected characteristics based on its chemical structure and comparison with related compounds. The proposed synthetic pathway offers a viable route for its preparation, enabling further research into its properties and potential applications. The demonstrated biological activities of its derivatives underscore the importance of this scaffold in the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Chloro-2-pyridinyl)acetic acid CAS 885167-73-7 Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(3-Chloropyridin-2-YL)Acetic Acid

CAS Number: 885167-73-7

This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-2-YL)Acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, proposed synthesis and analytical protocols, and its potential applications in medicinal chemistry.

Core Compound Properties

This compound is a pyridine derivative with a carboxylic acid functional group. Its structure makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 885167-73-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (3-chloropyridin-2-yl)acetic acid, 3-Chloropyridine-2-acetic acid | [2] |

| SMILES | Clc1c(nccc1)CC(=O)O | [1] |

| InChI | 1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.[3][4]

Proposed Synthesis of this compound

A potential starting material for the synthesis is 2,3-dichloropyridine. The synthesis could proceed through a nucleophilic substitution reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.

Step 1: Cyanation of 2,3-Dichloropyridine

-

Reaction: 2,3-Dichloropyridine is reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reagents and Conditions:

-

2,3-Dichloropyridine (1.0 eq)

-

Sodium Cyanide (1.2 eq)

-

DMSO

-

Heat at 100-120 °C for 4-6 hours.

-

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-chloro-3-cyanopyridine, is then purified by column chromatography.

Step 2: Hydrolysis of 2-Chloro-3-cyanopyridine

-

Reaction: The nitrile group of 2-chloro-3-cyanopyridine is hydrolyzed to a carboxylic acid.

-

Reagents and Conditions:

-

2-Chloro-3-cyanopyridine (1.0 eq)

-

Aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Reflux for 8-12 hours.

-

-

Work-up:

-

Acidic Hydrolysis: The reaction mixture is cooled, and the pH is adjusted to neutral with a base (e.g., NaOH). The product is then extracted with an organic solvent.

-

Basic Hydrolysis: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks for the pyridine ring protons and the methylene protons of the acetic acid side chain.

-

¹³C NMR: Expected signals would include peaks for the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode would be suitable to observe the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and C-Cl stretching vibrations.

The following diagram outlines a general analytical workflow for the characterization of the final product.

Caption: General analytical workflow for compound characterization.

Potential Applications in Drug Discovery

While there is limited information on the direct biological activity of this compound, the 3-chloropyridin-2-yl moiety is present in various molecules with reported biological activities, including fungicidal, antiviral, and insecticidal properties.[5] This suggests that this compound is a valuable scaffold for the synthesis of novel bioactive compounds.

The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, to generate libraries of new chemical entities for screening in drug discovery programs.

The diagram below illustrates the potential role of this compound as a building block in the development of new therapeutic agents.

Caption: Role of this compound in drug discovery.

Safety Information

Based on available data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

2-(3-Chloropyridin-2-YL)Acetic acid molecular structure

An In-depth Technical Guide on the Molecular Structure of 2-(3-Chloropyridin-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes a summary of its physicochemical properties, spectroscopic data, a plausible synthetic route, and relevant experimental protocols. Furthermore, potential biological activities and associated signaling pathways for derivatives of this compound are discussed.

Molecular Structure and Properties

This compound is a substituted pyridine derivative containing a carboxymethyl group at position 2 and a chlorine atom at position 3 of the pyridine ring. Its structural and chemical properties are summarized below.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | (3-Chloropyridin-2-yl)acetic acid, 3-Chloro-2-pyridineacetic acid | |

| CAS Number | 885167-73-7 | |

| Chemical Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 295.9 ± 25.0 °C at 760 mmHg | |

| InChI | 1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| InChI Key | SAIMEUZXAQIFDD-UHFFFAOYSA-N | |

| SMILES String | Clc1c(nccc1)CC(=O)O |

Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized starting from 2,3-dichloropyridine. The workflow involves a selective nucleophilic substitution followed by hydrolysis.

Spectroscopic Characterization

While specific spectra for this compound were not found in the provided search results, the expected spectroscopic characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group adjacent to the carboxylic acid. The chemical shifts and coupling constants of the pyridine protons would be characteristic of a 2,3-disubstituted pyridine system. The methylene protons would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule: five for the pyridine ring and one each for the methylene and carboxyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹).[3][4][5] A sharp, strong absorption for the C=O stretch of the carboxyl group is expected around 1700 cm⁻¹.[3][5] C-Cl stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity of this compound itself. However, derivatives containing the 3-chloropyridin-2-yl moiety have shown notable biological activities. For instance, a complex molecule incorporating this structure has demonstrated fungicidal and antiviral properties against the tobacco mosaic virus.[6]

Furthermore, other pyridine-containing compounds are known to act as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival and is often targeted in cancer therapy.[7] Derivatives of similar pyridine acetic acids are explored as potential inhibitors in this pathway.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives from similar pyridine acetic acids are available and can be adapted.

General Protocol for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general method for coupling a carboxylic acid with a primary or secondary amine.[7][8]

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.[8]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up by pouring the mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety Information

For related chloropyridine acetic acids, the following hazard statements have been noted:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated fume hood.[8]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetic acid [webbook.nist.gov]

- 5. Acetic acid(64-19-7) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3-Chloropyridin-2-YL)Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-(3-chloropyridin-2-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Introduction

Pyridylacetic acid derivatives are key structural motifs in a wide array of pharmacologically active compounds. The specific regioisomer, this compound, with its unique substitution pattern, offers a versatile scaffold for the development of novel therapeutic agents. The presence of the chloro substituent and the carboxylic acid moiety provides multiple points for further chemical modification, making it a desirable starting material for the synthesis of complex molecules. This guide explores two robust and scientifically sound strategies for its synthesis: the Malonic Ester Synthesis and a pathway involving Cyanation followed by Hydrolysis.

Proposed Synthetic Pathways

Two principal retrosynthetic pathways for the preparation of this compound are detailed below. Both routes commence from readily available substituted pyridine derivatives.

Route 1: Malonic Ester Synthesis Pathway

This classic approach utilizes the well-established malonic ester synthesis to construct the acetic acid side chain.[1][2] The proposed pathway starts from 2,3-dichloropyridine, with the initial step being a nucleophilic aromatic substitution (SNAr) reaction with diethyl malonate. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack. The synthesis proceeds through the formation of a malonic ester intermediate, followed by hydrolysis and decarboxylation to yield the target compound.[3][4]

Route 2: Cyanation and Hydrolysis Pathway

An alternative strategy involves the introduction of the acetic acid precursor via a nitrile intermediate. This pathway is proposed to start from 2-methyl-3-chloropyridine. The synthesis commences with the radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide source to form the corresponding acetonitrile derivative.[5] Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.[6]

References

- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

2-(3-Chloropyridin-2-yl)acetic acid is a pyridine derivative with a carboxymethyl group at the 2-position and a chlorine atom at the 3-position of the pyridine ring.

IUPAC Name: (3-Chloro-2-pyridinyl)acetic acid

Synonyms:

-

This compound

-

3-Chloro-2-pyridineacetic acid

A hydrochloride salt of this compound is also commercially available: this compound hydrochloride.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data for related isomers, the following properties can be summarized. It is important to note that properties of isomers, such as 2-(5-chloropyridin-2-yl)acetic acid and 2-(6-chloropyridin-3-yl)acetic acid, are often reported and should not be confused with the target compound.

| Property | Data | Source |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| CAS Number | 885167-73-7 | |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals. However, general synthetic strategies for pyridylacetic acid derivatives can be adapted. One potential route could involve the hydrolysis of the corresponding ethyl ester, which in turn could be synthesized from 2,3-dichloropyridine.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could start from 2,3-dichloropyridine. This approach is based on established organometallic cross-coupling reactions followed by functional group manipulations.

DOT Script for a potential synthetic workflow:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol for a Related Compound (Synthesis of 3-acetyl-2-chloropyridine):

A patented method for the synthesis of 3-acetyl-2-chloropyridine from 2-chloronicotinic acid provides insight into the reactivity of related precursors.[3]

-

Step 1: Salt Formation: 2-Chloronicotinic acid is reacted with a lithium-containing compound (e.g., lithium hydroxide monohydrate) to form the lithium salt of 2-chloronicotinic acid.[3]

-

Step 2: Grignard Reaction: The dried lithium salt is then reacted with a Grignard reagent, such as methyl magnesium bromide, to yield 3-acetyl-2-chloropyridine.[3]

This protocol highlights a viable method for functionalizing the pyridine ring at the 3-position, which could be a starting point for developing a synthesis for the target acetic acid derivative.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available data on the specific biological activity and mechanism of action of this compound. While many pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects, it is not possible to extrapolate these activities to the specific compound without experimental evidence.

Derivatives of pyridinyl acetic acid have been investigated for various therapeutic applications. For instance, some have been explored as anti-inflammatory agents. However, without screening data or target identification for this compound, a signaling pathway diagram would be speculative and is therefore not provided.

Researchers interested in the pharmacological potential of this compound would need to conduct initial biological screenings against various cell lines and targets to identify any significant activity.

Conclusion and Future Directions

This compound is a readily identifiable chemical entity with a defined structure. However, there is a notable gap in the scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and its biological activity profile.

For drug development professionals and researchers, this compound represents an underexplored scaffold. Future work should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, solubility, pKa, and other key parameters.

-

Development of a Robust Synthetic Protocol: Optimization of a synthetic route to allow for scalable and efficient production.

-

Comprehensive Biological Screening: Evaluation of its activity against a broad range of biological targets to identify potential therapeutic applications.

The information provided herein serves as a foundational guide for researchers initiating studies on this compound.

References

Synthetic Pathways to 2-(3-Chloropyridin-2-yl)acetic Acid: A Technical Guide

Abstract

This technical guide provides a detailed examination of the primary synthetic routes for obtaining 2-(3-chloropyridin-2-yl)acetic acid, a key building block in pharmaceutical and agrochemical research. Two core pathways are presented, starting from readily available precursors: 2,3-dichloropyridine and 2-chloronicotinic acid. This document furnishes detailed, step-by-step experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a laboratory setting. The methodologies are compiled from established chemical principles and analogous transformations reported in the scientific literature.

Introduction

This compound is a substituted heteroaromatic acetic acid derivative of significant interest in medicinal chemistry. Its structural motif is present in various biologically active compounds. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This guide outlines two robust and scientifically sound strategies for its preparation: a nucleophilic substitution route starting from 2,3-dichloropyridine and a homologation route commencing with 2-chloronicotinic acid.

Route 1: Synthesis from 2,3-Dichloropyridine via Malonic Ester Condensation

This pathway is predicated on the nucleophilic aromatic substitution of the highly activated chlorine atom at the C2 position of the pyridine ring by a malonate anion. The subsequent hydrolysis and decarboxylation of the resulting malonic ester derivative yield the target acetic acid.

Workflow Diagram: Route 1

Experimental Protocol: Route 1

Step 1: Synthesis of Diethyl 2-(3-chloropyridin-2-yl)malonate

-

To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

-

Wash the NaH with dry hexanes and decant to remove the mineral oil.

-

Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of diethyl malonate (1.1 eq.) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of diethyl malonate.

-

Add a solution of 2,3-dichloropyridine (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction of chloroarenes with malonate anions is a well-established procedure.[1][2]

-

Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl 2-(3-chloropyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the purified diethyl 2-(3-chloropyridin-2-yl)malonate (1.0 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.) and heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

Heat the acidified solution gently to 50-60 °C to promote decarboxylation until gas evolution stops.

-

Cool the solution to induce precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data: Route 1

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Typical Yield |

| 1 | 2,3-Dichloropyridine | Diethyl Malonate (1.1 eq.) | NaH (1.1 eq.) | THF | 60-80% |

| 2 | Diethyl malonate derivative | NaOH (2.5 eq.) | HCl (to pH 2-3) | EtOH/H₂O | 85-95% |

| Overall | 2,3-Dichloropyridine | - | - | - | 51-76% |

Note: Yields are estimated based on analogous chemical transformations and may vary based on specific reaction conditions.

Route 2: Synthesis from 2-Chloronicotinic Acid via Arndt-Eistert Homologation

This classic homologation reaction extends the carbon chain of a carboxylic acid by one methylene group. The process involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with diazomethane to form an α-diazoketone. A subsequent silver-catalyzed Wolff rearrangement generates a ketene intermediate, which is trapped by water to furnish the desired acetic acid product.[3][4][5][6]

Workflow Diagram: Route 2

References

An In-depth Technical Guide to the Theoretical Properties of 2-(3-Chloropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-(3-Chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document leverages computational predictions and comparative analysis with related isomers to offer valuable insights into its physicochemical characteristics, spectral properties, and potential for further research. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Introduction

Pyridineacetic acids and their derivatives are significant scaffolds in organic synthesis and are recognized as important building blocks for pharmaceuticals. The introduction of a chlorine atom to the pyridine ring can substantially alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This compound is one such derivative with potential applications in various therapeutic areas. Understanding its theoretical properties is a crucial first step in elucidating its structure-activity relationships and guiding rational drug design. This whitepaper outlines the predicted physicochemical and spectral properties of the title compound, provides standardized experimental protocols for its characterization, and visualizes key workflows and potential biological interactions.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties have been estimated using established computational models and quantitative structure-property relationship (QSPR) algorithms.[1]

Table 1: Predicted Physicochemical Properties of this compound and Related Isomers

| Property | Predicted Value for this compound | 2-(5-Chloropyridin-2-yl)acetic acid[2] | 2-(6-Chloropyridin-3-yl)acetic acid[3] | 2-(2-Chloropyridin-3-yl)acetic acid |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol |

| pKa (acidic) | ~4.0 - 4.5 | Data not available | Data not available | Data not available |

| logP | ~1.2 - 1.5 | Data not available | 1.3 | Data not available |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |

| Rotatable Bonds | 2 | 2 | 2 | 2 |

| Topological Polar Surface Area | 50.2 Ų | 50.2 Ų | 50.2 Ų | 50.2 Ų |

Note: Predicted values for the title compound are estimates based on computational models. Values for isomers are sourced from PubChem where available.

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the predicted spectral data for this compound. These predictions are generated using computational algorithms and serve as a guide for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | dd | 1H | Pyridine H-6 |

| ~7.80 | dd | 1H | Pyridine H-4 |

| ~7.30 | dd | 1H | Pyridine H-5 |

| ~4.00 | s | 2H | -CH₂- |

| ~10-12 (broad) | s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~152 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~139 | Pyridine C-4 |

| ~132 | Pyridine C-3 |

| ~124 | Pyridine C-5 |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1420 | Medium | C-O-H bend |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

For mass spectrometry, the predicted monoisotopic mass is 171.0087 g/mol . Key fragmentation patterns in electron ionization (EI) would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on standard laboratory practices for similar compounds.

Synthesis Protocol

A plausible synthetic route could involve the hydrolysis of the corresponding ethyl ester, ethyl 2-(3-chloropyridin-2-yl)acetate.

-

Ester Hydrolysis:

-

Dissolve ethyl 2-(3-chloropyridin-2-yl)acetate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern for structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Detect the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Visualizations

Logical Relationship of the Technical Guide

Caption: Structure of this technical guide.

General Experimental Workflow for Compound Characterization

Caption: A standard workflow for the synthesis and characterization of a novel chemical entity.

Hypothetical Signaling Pathway Involvement

Given that many pyridine-containing compounds exhibit inhibitory activity against kinases, a hypothetical pathway is presented below. This is a generalized representation and is not based on experimental data for this compound.

Caption: Hypothetical inhibition of a generic kinase cascade by the title compound.

Conclusion

This technical guide provides a foundational set of predicted physicochemical and spectroscopic data for this compound. While experimental validation is essential, these computational predictions offer valuable insights for researchers in the fields of drug discovery and chemical synthesis. The outlined protocols and workflow provide a framework for the practical characterization of this and similar novel compounds. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 2. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Review of 2-(3-Chloropyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(3-Chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this review also encompasses data from closely related analogues to offer a comprehensive understanding of its potential synthesis, chemical characteristics, and biological activities.

Chemical Properties and Data

This compound is a pyridine derivative with a carboxymethyl substituent at the 2-position and a chlorine atom at the 3-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | PubChem |

| Molecular Weight | 171.58 g/mol | PubChem |

| CAS Number | 885167-73-7 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1=CC=C(N=C1CC(=O)O)Cl | PubChem |

| InChI Key | SAIMEUZXAQIFDD-UHFFFAOYSA-N | Sigma-Aldrich |

Proposed Synthesis

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Chloro-2-methylpyridine N-oxide

-

To a solution of 3-chloro-2-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 volumes), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-Chloropyridin-2-yl)acetonitrile

-

Treat the 3-chloro-2-methylpyridine N-oxide (1.0 eq) with acetic anhydride (Ac₂O, 3.0 eq) and heat the mixture at 100 °C for 2 hours.

-

Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethanol and add an aqueous solution of potassium cyanide (KCN, 1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

-

Purify by column chromatography.

Step 3: Synthesis of this compound

-

To the (3-chloropyridin-2-yl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (1:1 v/v).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Monitor the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide to pH 3-4.

-

The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Quantitative Data of Analogous Compounds

Direct experimental data for this compound is scarce. The following tables summarize reported data for closely related compounds to provide a reference for expected yields and spectral characteristics.

Table 1: Synthesis Yields of Related Chloropyridine Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Ethyl 2-chloronicotinate | 3-Dimethylamino-acrolein | Cyanoacetic acid ethyl ester, piperidine, acetic acid, toluene, then HCl | 69 | [Patent] |

| 3-Acetyl-2-chloropyridine | 2-Chloronicotinic acid | 1. LiOH·H₂O, 2. MeMgBr | High | [Patent] |

| 2-(2,6-dichloropyridin-4-yl)acetonitrile | 2,6-Dichloropyridine | 1. 4-Iodo conversion, 2. Pd-catalyzed cyanation | 60-80 | [Review] |

Table 2: Spectroscopic Data for a Related Pyridinylacetic Acid Derivative

No specific spectroscopic data for this compound has been found in the reviewed literature. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would be required to fully characterize the synthesized compound.

Potential Biological Activities and Targets

While the biological profile of this compound has not been explicitly reported, the broader class of pyridine and acetic acid derivatives has shown a wide range of pharmacological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

Figure 2: Potential biological activities and molecular targets for this compound based on related compounds.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. For instance, certain pyridine-ureas have shown potent anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin. The mechanism of action for some of these compounds involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). Additionally, pyranopyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, and colorectal carcinoma.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Novel nicotinic acid derivatives have demonstrated significant antibacterial effects, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of these compounds may involve the disruption of bacterial cellular processes.

Enzyme Inhibition

Derivatives of pyridinylacetic acid have been identified as potent enzyme inhibitors. For example, (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives are effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1] Other related structures have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[2]

Anticonvulsant and Other CNS Activities

Substituted pyridine derivatives have been evaluated for their effects on the central nervous system (CNS). Some compounds have shown significant anticonvulsant activity in animal models of seizures.[3][4] This suggests that the pyridine scaffold can be modified to target ion channels or receptors in the brain.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the chemistry and biological activities of related compounds, it is a viable candidate for further investigation in several areas of drug discovery. The proposed synthetic route provides a practical starting point for its preparation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, including cancer cell lines, microbial strains, and key enzymes. Structure-activity relationship (SAR) studies of its derivatives could lead to the identification of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Chloropyridin-2-yl)acetic Acid: Synthesis, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chloropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid that has garnered interest as a versatile building block in medicinal chemistry. Its substituted pyridine core is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. Additionally, it explores the biological activities of its derivatives and outlines detailed experimental protocols for key synthetic transformations.

Introduction

Substituted pyridylacetic acids are a significant class of compounds in pharmaceutical research and development. The presence of both a pyridine ring and a carboxylic acid moiety provides multiple points for chemical modification, making them valuable scaffolds for the synthesis of diverse molecular architectures. This compound, with its specific substitution pattern, serves as a key intermediate in the preparation of a range of derivatives with potential therapeutic applications.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a standalone publication, suggesting it may have been initially prepared as an intermediate in a broader synthetic program or disclosed within a patent. The CAS number for this compound is 885167-73-7.[1][2][3][4] Its hydrochloride salt is also commercially available under the CAS number 1092477-85-4. The development of synthetic routes to various pyridylacetic acid derivatives has been an active area of research, with numerous methods established for their preparation, often starting from corresponding halopyridines.

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves the construction of the pyridylacetic acid core from a suitable pyridine precursor. General approaches to substituted 2-(pyridyl)acetic acid derivatives often commence with halopyridines.

A contemporary and versatile method for the synthesis of diverse substituted 2-(pyridyl)acetic acid derivatives is the three-component reaction involving pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[5][6] This approach highlights the reactivity of activated pyridine systems and their utility in constructing complex molecules.

General Experimental Workflow for the Synthesis of Pyridylacetic Acid Derivatives

The following diagram illustrates a generalized workflow for the synthesis of pyridylacetic acid derivatives, which could be adapted for the synthesis of this compound.

Key Experimental Protocols

While a specific protocol for the title compound is not detailed in the provided search results, protocols for the synthesis of related compounds and derivatives offer valuable insights into the necessary reaction conditions and procedures.

Protocol: Amide Synthesis from a Pyridylacetic Acid Derivative

This protocol describes a general method for the synthesis of amides from a pyridylacetic acid derivative using EDC/HOBt coupling agents.[7]

Materials:

-

2-(Dichloropyridin-4-yl)acetic acid (as a representative starting material)

-

Primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the pyridylacetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.5 M).

-

Add HOBt (1.2 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol: Ester Synthesis via Fischer Esterification

This protocol outlines the synthesis of esters from a pyridylacetic acid derivative using acid-catalyzed esterification.[7]

Materials:

-

2-(Dichloropyridin-4-yl)acetic acid (as a representative starting material)

-

Desired alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid

Procedure:

-

Dissolve the pyridylacetic acid (1.0 eq) in the desired alcohol, which also serves as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure to obtain the crude ester.

Biological Activities of Derivatives

While there is limited information on the biological activity of this compound itself, its derivatives have been investigated for various therapeutic applications. The 2-chloropyridine moiety is a key structural feature in a number of fungicides and insecticides.

Derivatives of 2-(pyridin-3-yloxy)acetamide have been designed and synthesized as potential anti-HIV agents, with some compounds showing moderate inhibitory activities against the wild-type HIV-1 strain.[8] Additionally, other pyridine derivatives have been explored for their anti-fibrotic, antibacterial, and anti-trypanosomatid activities.[9][10][11]

The following table summarizes the reported biological activities of some derivatives containing the chloropyridine or pyridylacetic acid scaffold.

| Derivative Class | Biological Activity | Reference |

| 2-(Pyridin-3-yloxy)acetamide Derivatives | Anti-HIV | [8] |

| 2-(Pyridin-2-yl) pyrimidine Derivatives | Anti-fibrotic | [9] |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Antibacterial | [10] |

| Pyridine-2,5-dicarboxylate Esters | Anti-trypanosomatid | [11] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antimicrobial | |

| N-Substituted-3-chloro-2-azetidinones | Antibacterial | [12] |

Signaling Pathways

The direct interaction of this compound with specific signaling pathways is not well-documented. However, its derivatives are often designed to target particular biological pathways implicated in disease. For instance, the development of kinase inhibitors frequently incorporates pyridine-based scaffolds. The PI3K/Akt/mTOR signaling pathway is a common target for such inhibitors.

The following diagram illustrates a simplified representation of a generic kinase inhibitor's mechanism of action, a concept relevant to the derivatives of the title compound.

Conclusion

This compound is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. While its own discovery and biological profile are not extensively detailed in the literature, the wide range of biological activities exhibited by its derivatives underscores the importance of this chemical scaffold. Further research into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in the field of drug discovery and development.

References

- 1. 3-Chloropyridine-2-acetic acid | CAS 885167-73-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 885167-73-7,2-(3-Chloro-2-pyridyl)acetic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 885167-73-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis and Derivatization of 2-(3-Chloropyridin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(3-Chloropyridin-2-yl)acetic acid scaffold is a crucial building block in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, serving as key components in the development of novel therapeutic agents. The pyridine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern plays a vital role in modulating pharmacological properties.

Derivatives of pyridinylacetic acid have been investigated for various therapeutic applications, including as kinase inhibitors for oncology, and as antimicrobial agents.[1][2] The presence of a chlorine atom at the 3-position and an acetic acid moiety at the 2-position of the pyridine ring provides two distinct points for chemical modification. This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize lead compounds. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the chloro-substituent can be modified through cross-coupling reactions to introduce aryl or alkyl groups.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through a multi-step sequence, beginning with the formation of the core acetic acid structure, followed by various derivatization reactions.

A plausible and efficient pathway to the core structure involves the synthesis of an acetonitrile intermediate followed by hydrolysis. This common strategy begins with a suitable precursor like 2-chloro-3-methylpyridine. The methyl group can be halogenated, typically using N-chlorosuccinimide (NCS) or sulfuryl chloride, to form 3-chloro-2-(chloromethyl)pyridine. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, yields 2-(3-chloropyridin-2-yl)acetonitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to afford the desired this compound.

Once the core acid is obtained, its derivatives can be readily synthesized through standard organic transformations:

-

Esterification: Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a straightforward method for producing simple alkyl esters.

-

Amidation: The formation of amides is typically achieved by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine.

-

Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyridine ring can be replaced with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki coupling reaction with a corresponding boronic acid. This allows for significant structural diversification to explore SAR.[3][4]

The following sections provide detailed protocols for these key transformations, along with data tables for summarizing results and diagrams to visualize the workflows and reaction pathways.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Synthesis and Derivatization

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Chlorination | 2-Chloro-3-methylpyridine | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (cat.) | CCl₄ | 77 | 4-6 | 75-85 |

| 2. Cyanation | 3-Chloro-2-(chloromethyl)pyridine, NaCN | - | DMSO | 25-50 | 2-4 | 80-90 |

| 3. Hydrolysis | 2-(3-Chloropyridin-2-yl)acetonitrile | 6M HCl (aq) | Dioxane | 100 | 12-18 | 70-85 |

| 4. Esterification | This compound, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | 85-95 |

| 5. Amidation | This compound, Benzylamine | EDC, HOBt, DIPEA | DMF | 0 to 25 | 12-18 | 70-90 |

| 6. Suzuki Coupling | Methyl 2-(3-chloropyridin-2-yl)acetate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8-12 | 65-85 |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Table 2: Biological Activity of Representative Pyridine Derivatives

| Compound ID | Derivative Type | Target/Organism | Activity Metric | Value | Reference |

| P1 | 2″,4″-Dichlorophenyl pyrimidine | S. aureus | MIC | 45.37 µM | [3][4] |

| P2 | 4″-Nitrophenyl pyrimidine | S. aureus | MIC | 48.67 µM | [3][4] |

| P3 | 2"-Pyridinyl pyrimidine | DU-145 (Prostate Cancer) | IC₅₀ | 5 ± 1 µg/mL | [3][4] |

| K1 | Pyrimidine derivative | AURK A | IC₅₀ | 0.6 nM | [1] |

| K2 | Pyrimidine derivative | AURK B | IC₅₀ | 18 nM | [1] |

| K3 | Pyrazine derivative | FLT3 | IC₅₀ | 0.29 nM | [2] |

| A1 | 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Gram-positive bacteria | MIC | 0.25 µg/mL | [5] |

Note: This table presents data for structurally related pyridine derivatives to illustrate the potential biological activities. The specific activities of this compound derivatives would need to be determined experimentally.

Visualizations

References

- 1. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(3-Chloropyridin-2-yl)acetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropyridin-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structural features, including the pyridine ring and the acetic acid moiety, provide multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their evaluation in various biological assays.

Synthesis of this compound and Derivatives

The synthesis of the parent compound can be achieved through a multi-step process starting from commercially available 2,3-dichloropyridine. Subsequent derivatization of the carboxylic acid group allows for the creation of a library of compounds for screening.

Protocol 1: Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile (Intermediate)

This protocol describes a potential route to a key intermediate, the corresponding acetonitrile, which can then be hydrolyzed to the desired acetic acid.

Materials:

-

2,3-Dichloropyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Sodium tert-butoxide

-

Aniline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Synthesis of 3-Chloro-2-aminopyridine: A mixture of 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in toluene is reacted with aniline at 100°C. After cooling, the reaction mixture is worked up with hydrochloric acid and sodium hydroxide, followed by extraction with dichloromethane to yield 3-chloro-2-aminopyridine.

-

Diazotization and Cyanation: The 3-chloro-2-aminopyridine is subjected to a Sandmeyer-type reaction. It is first diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5°C). The resulting diazonium salt is then reacted with sodium cyanide in the presence of a copper catalyst to introduce the nitrile group, yielding 2-cyano-3-chloropyridine.

-

Formation of 2-(3-Chloropyridin-2-yl)acetonitrile: The 2-cyano-3-chloropyridine can be converted to the phenylacetic nitrile derivative through a suitable cross-coupling reaction.

Protocol 2: Hydrolysis of 2-(3-Chloropyridin-2-yl)acetonitrile to this compound

Materials:

-

2-(3-Chloropyridin-2-yl)acetonitrile

-

Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH)

-

Ethanol (if using KOH)

-

Water

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Acid Hydrolysis: Reflux a mixture of 2-(3-Chloropyridin-2-yl)acetonitrile with dilute sulfuric acid and water for several hours.[1]

-

Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., NaOH) and then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Alternative Basic Hydrolysis: The nitrile can be hydrolyzed using a solution of potassium hydroxide in ethanol, followed by acidification to yield the carboxylic acid.[2]

Protocol 3: Synthesis of Amide Derivatives from this compound

Materials:

-

This compound

-

Desired primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Synthetic workflow for this compound and its derivatives.

Biological Applications and Experimental Protocols

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and antiviral agents.

Antimicrobial and Antifungal Activity

Application Note: The pyridine moiety is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth and solvent)

-

Resazurin solution (as a growth indicator)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions, as well as to the growth control wells.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a growth indicator like resazurin.

References

Application Notes and Protocols for 2-(3-Chloropyridin-2-YL)Acetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 2-(3-chloropyridin-2-yl)acetic acid analogs. The information is curated for researchers in drug discovery and development, offering insights into potential therapeutic applications and detailed protocols for in vitro and in vivo evaluation.

Application Notes